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Introduction

Rotundone is a sesquiterpenoid of significant interest due to its distinct peppery aroma, which
is a key characteristic in certain grape varieties and the wines produced from them.[1][2][3][4]
As a potent aroma compound, its accurate extraction and quantification from grape skins are
crucial for research in viticulture, enology, and flavor chemistry.[1][2][4][5] Rotundone is found
almost exclusively in the skin of grape berries.[1][6][7] This document provides detailed
protocols for the extraction and analysis of rotundone from grape skins using established
methodologies, including Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME),
and Stir Bar Sorptive Extraction (SBSE), coupled with Gas Chromatography-Mass
Spectrometry (GC-MS).[1][8]

Data Presentation

The concentration of rotundone in grape skins can vary significantly depending on the grape
variety, viticultural practices, and environmental conditions.[3][9] Below is a summary of
reported rotundone concentrations in the skins of various grape varieties.
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Rotundone Concentration

Grape Variety Reference
(nglg or pglkg)

Vespolina up to 5.44 pg/kg [10]
Vespolina up to 6.13 pg/kg [1]

Griner Veltliner up to 1.91 pg/kg [10]

Shiraz (Syrah) 24.7 ng/kg (clone 1127) [6]

Shiraz (Syrah) 49.5 ng/kg (clone 2626) [6]

Shiraz (Syrah) 10 to 620 ng/kg [3]

Mourvédre

Elevated levels reported

[3]

Durif

Elevated levels reported

[3]

Experimental Protocols

Accurate quantification of rotundone is typically achieved using Stable Isotope Dilution

Analysis (SIDA) with a deuterated internal standard, d5-rotundone.[1][2]

Protocol 1: Solid-Phase Extraction (SPE) coupled with

GC-MS

This protocol is suitable for the purification and concentration of rotundone from a grape skin

extract.

1. Sample Preparation:

e Collect grape berries and freeze them immediately at -20°C or lower.

o Manually separate the skins from the frozen berries.

» Homogenize a known weight of grape skins (e.g., 50 g) in a blender.

» Extract the homogenized skins with a suitable solvent. Several solvents have been used,

including ethanol, acetone, or n-pentane.[1] A common method involves maceration with an
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ethanol/water solution (1:1 v/v) for 24 hours with agitation.

Centrifuge the mixture and collect the supernatant.

. Solid-Phase Extraction (SPE):

Cartridge: C18 SPE cartridge (e.g., 59).

Conditioning: Condition the cartridge by passing 25 mL of methanol followed by 50 mL of
deionized water.

Sample Loading: Load the grape skin extract supernatant onto the conditioned cartridge.

Washing: Wash the cartridge with deionized water to remove polar interferences.

Elution: Elute the rotundone from the cartridge using a non-polar solvent such as
dichloromethane.

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and
reconstitute the residue in a small volume of ethanol (e.g., 0.5 mL) for GC-MS analysis.[11]

. GC-MS Analysis:

Gas Chromatograph: Agilent 6890 GC or similar.

Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 um) or equivalent.

Injection: 1 L in splitless mode.

Oven Program: 40°C for 2 min, ramp to 60°C at 30°C/min, then to 190°C at 2°C/min, then to
230°C at 5°C/min, and hold for 15 min.

Mass Spectrometer: Agilent 5973N MS or similar.

lonization: Electron Impact (El) at 70 eV.

Acquisition: Selected lon Monitoring (SIM) mode. Target ions for rotundone: m/z 218
(quantifier) and 203 (qualifier). Target ions for d5-rotundone: m/z 223 (quantifier) and 208
(qualifier).[12]
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Protocol 2: Solid-Phase Microextraction (SPME) coupled
with GC-MS

This protocol offers a solvent-free extraction method and is suitable for headspace analysis.
1. Sample Preparation:

o Prepare the grape skin extract as described in Protocol 1 (Sample Preparation steps 1-5).
e Place a precise volume of the supernatant (e.g., 10 mL) into a 20 mL headspace vial.

e Add a saturated solution of NaCl to enhance the release of volatile compounds.

e Add the internal standard (d5-rotundone).

o Seal the vial with a PTFE-lined septum.

2. SPME Procedure:

o Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar.

» Conditioning: Condition the fiber according to the manufacturer's instructions.

o Extraction: Expose the SPME fiber to the headspace of the sample vial at a controlled
temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) with constant agitation.

» Desorption: Retract the fiber and immediately insert it into the GC injection port for thermal
desorption (e.g., 250°C for 5 minutes).

3. GC-MS Analysis:

e Follow the GC-MS parameters as outlined in Protocol 1.

Protocol 3: Stir Bar Sorptive Extraction (SBSE) coupled
with GC-MS

SBSE is a highly sensitive technique for the extraction of trace volatile and semi-volatile
compounds.
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1. Sample Preparation:
* Prepare the grape skin extract as described in Protocol 1 (Sample Preparation steps 1-5).
e Place a precise volume of the supernatant (e.g., 10 mL) into a vial.

e Add the internal standard (d5-rotundone) and a magnetic stir bar coated with
polydimethylsiloxane (PDMS).

2. SBSE Procedure:
 Stir Bar: Twister® PDMS-coated stir bar.
« Conditioning: Condition the stir bar according to the manufacturer's instructions.

o Extraction: Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.qg.,
60-120 minutes) at room temperature.

o Desorption: After extraction, remove the stir bar, rinse it with deionized water, and dry it with
a lint-free tissue. Place the stir bar in a thermal desorption tube for analysis.

3. Thermal Desorption and GC-MS Analysis:

o Thermal Desorption Unit (TDU): Program the TDU to rapidly heat the stir bar to desorb the
analytes onto the GC column.

o GC-MS System: Use a cryofocusing inlet system to trap and focus the analytes before they
enter the GC column.

o Follow the GC-MS parameters as outlined in Protocol 1.

Mandatory Visualizations
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Caption: Workflow for Rotundone Extraction using SPE-GC-MS.
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Caption: Workflow for Rotundone Extraction using SPME-GC-MS.
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Caption: Workflow for Rotundone Extraction using SBSE-GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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